molecular formula C11H10O2 B3061045 1-Naphthalenecarboxylic acid, 3,4-dihydro- CAS No. 3333-23-1

1-Naphthalenecarboxylic acid, 3,4-dihydro-

Cat. No. B3061045
CAS RN: 3333-23-1
M. Wt: 174.2 g/mol
InChI Key: JNPFDSPGHQBUPF-UHFFFAOYSA-N
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Description

“1-Naphthalenecarboxylic acid, 3,4-dihydro-” is a chemical compound with the empirical formula C11H10O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “1-Naphthalenecarboxylic acid, 3,4-dihydro-” can be represented by the SMILES string OC(C1=CCCC2=C1C=CC=C2)=O . The InChI representation is 1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “1-Naphthalenecarboxylic acid, 3,4-dihydro-” is 174.20 . It is a solid substance . Unfortunately, other physical and chemical properties like boiling point, density, and pKa are not available in the current resources .

Scientific Research Applications

Synthesis of Novel Dihydronaphthalenes and Benzofluorenes

Dihydronaphthalenes, including 3,4-dihydronaphthalene-1-carboxylic acid, are used in the synthesis of novel dihydronaphthalenes and benzofluorenes . They are useful starting materials for the synthesis of biologically active cyclic molecules .

Dearomative 1,4-Difunctionalization of Naphthalenes

3,4-Dihydronaphthalene-1-carboxylic acid is used in dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction . This process is key to the transformation of naphthalenes .

Modulators of Allergic and Inflammatory Phenomena

Some 3,4-dihydronaphthalen-1(2H)-one derivatives have been investigated as novel modulators of allergic and inflammatory phenomena .

Inhibitors of Retinoic Acid (RA)-Metabolizing Enzymes

3,4-Dihydronaphthalen-1(2H)-one derivatives are also studied as inhibitors of retinoic acid (RA)-metabolizing enzymes . These could potentially be used for the treatment of skin conditions and cancer .

Fluorescent Ligands for the Estrogen Receptor

Dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor .

Hepatitis C NS5B Polymerase Inhibitors

These compounds exhibit activity as Hepatitis C NS5B polymerase inhibitors .

Inhibitors of Aldosterone Synthase (CYP11B2)

Recently, dihydronaphthalenes were found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .

Antitumor Agents

3,4-Dihydronaphthalen-1(2H)-one is a very potential active fragment in antitumor agents .

Safety and Hazards

“1-Naphthalenecarboxylic acid, 3,4-dihydro-” is classified as a combustible solid . It does not have a defined flash point . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-dihydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPFDSPGHQBUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342493
Record name 1-Naphthalenecarboxylic acid, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenecarboxylic acid, 3,4-dihydro-

CAS RN

3333-23-1
Record name 1-Naphthalenecarboxylic acid, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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